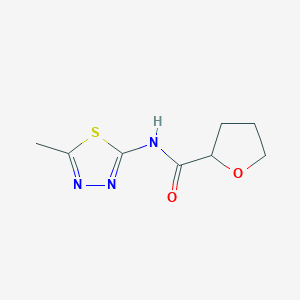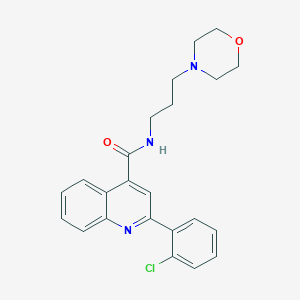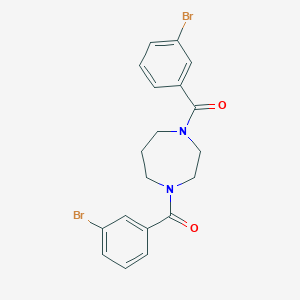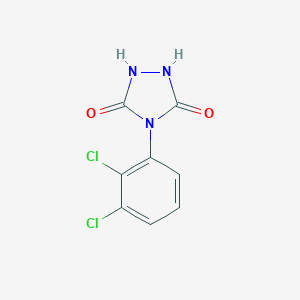![molecular formula C21H21NO6 B258522 Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)
Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate, also known as MBOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MBOB belongs to a class of compounds known as benzamides, which are known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate is not fully understood, but it is believed to act through multiple pathways. Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate also activates the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and plays a critical role in the pathogenesis of various diseases, including cancer and metabolic disorders.
Biochemical and Physiological Effects:
Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has been shown to exhibit potent anti-inflammatory and anti-cancer activities in various preclinical studies. However, one of the major limitations of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate is its poor solubility in water, which limits its bioavailability and therapeutic efficacy. Further studies are needed to improve the solubility and bioavailability of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate.
Orientations Futures
There are several future directions for the research on Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate. One of the major future directions is to investigate the potential therapeutic applications of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate in various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are also needed to elucidate the exact mechanism of action of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate and its potential targets. Additionally, studies are needed to improve the solubility and bioavailability of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate to enhance its therapeutic efficacy. Overall, Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has a promising potential for the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl chloride in the presence of triethylamine. The resulting product is then treated with methyl iodide to yield Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has also been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, prostate, and lung cancer.
Propriétés
Nom du produit |
Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate |
|---|---|
Formule moléculaire |
C21H21NO6 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
methyl 4-[[4-oxo-4-(1-oxo-1-phenylpropan-2-yl)oxybutanoyl]amino]benzoate |
InChI |
InChI=1S/C21H21NO6/c1-14(20(25)15-6-4-3-5-7-15)28-19(24)13-12-18(23)22-17-10-8-16(9-11-17)21(26)27-2/h3-11,14H,12-13H2,1-2H3,(H,22,23) |
Clé InChI |
GLQBAIRAZVKJPA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B258445.png)
![Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B258448.png)
![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)
![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258456.png)
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)
![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)

![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)

![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)

